Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJFOQCUQDFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Summary
- Starting Material : (Methylsulfonyl) oxy carbamic acid tert-butyl ester.
- Key Steps :
- Boc Removal Reaction : Conducted in trifluoroacetic acid at 0-20 °C for 3-5 hours to generate hydroxylamine-O-sulfonic acid.
- Cyclization Reaction :
- Step a: React the amine intermediate with 3-bromopyridine in tetrahydrofuran at 15-20 °C to form 1-amino-3-bromopyridine sulfonate.
- Step b: React this intermediate with ethyl propiolate and an organic base to cyclize and form the ethyl ester of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
- Saponification Reaction : Hydrolysis of the ester under alkaline conditions (e.g., 1 M sodium hydroxide) at 0-25 °C for over 24 hours.
- Acidification Reaction : Acidify with concentrated hydrochloric acid (12 M) to precipitate the carboxylic acid.
Adaptation to Methyl Ester
While the patent primarily discusses ethyl esters, methyl esters can be synthesized analogously by substituting ethyl propiolate with methyl propiolate or by esterification of the acid product with methanol under acidic conditions.
Process Parameters and Yields
| Step | Conditions | Notes | Yield / Purity |
|---|---|---|---|
| Boc Removal | TFA, 0-20 °C, 3-5 h | Mild reaction; avoids toxic intermediates | High purity intermediate |
| Cyclization (Step a) | THF, 15-20 °C | Formation of amino-bromopyridine sulfonate | Efficient intermediate formation |
| Cyclization (Step b) | Organic base, ethyl propiolate, RT | Formation of pyrazolopyridine ester | High conversion |
| Saponification | 1 M NaOH or LiOH, 0-25 °C, >24 h | Hydrolysis to acid | ~90% yield, LC purity >99% |
| Acidification | 12 M HCl, volume ratio 2-5 mL/g | Precipitation of acid | High purity final product |
Advantages
- Mild reaction conditions.
- Use of readily available raw materials.
- High chemical purity and yield (~90%).
- Suitable for scale-up and industrial production.
- Avoids high-toxicity or high-boiling intermediates.
Limitations
- The initial method involving tribromopyridine and hydroxy-O-sulfonic acid showed yields less than 10% and required silica gel purification, unsuitable for mass production.
Alternative Synthetic Approaches from Literature
Cyclocondensation of 5-Amino-3-hetarylpyrazoles with Malonic Acid Derivatives
According to a 2021 review on pyrazolo[1,5-a]pyrimidine synthesis, the cyclocondensation of 5-amino-3-hetarylpyrazoles with malonic acid or its activated derivatives (e.g., malonic acid phosphoric ester formed by POCl3 and pyridine) is a common route to construct the fused ring system. This method allows:
- Versatile substitution at multiple positions including 3 and 6.
- Higher yields and reduced reaction times compared to classical methods.
- Avoidance of additional halogenation steps by starting with appropriately substituted pyrazoles.
Pericyclic Reactions and One-Pot Cyclizations
Innovative methods such as copper(I)-catalyzed click reactions followed by intramolecular Diels–Alder cycloadditions have been reported for pyrazolo-fused heterocycles. These methods:
- Enable one-pot synthesis.
- Use acyclic precursors.
- Are scalable and efficient.
- May be adapted for brominated derivatives with appropriate precursors.
Cross-Dehydrogenative Coupling Reactions
A 2019 study demonstrated the synthesis of pyrazolo[1,5-a]pyridine derivatives via acetic acid and oxygen-promoted cross-dehydrogenative coupling of β-ketoesters with N-amino-2-iminopyridines. This catalyst-free method:
- Provides high atom economy.
- Occurs under mild conditions.
- Could be modified to introduce bromine substituents via starting materials or post-synthetic halogenation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield & Purity |
|---|---|---|---|---|
| Boc Removal + Cyclization + Saponification (Patent CN117143095A) | (Methylsulfonyl) oxy carbamic acid tert-butyl ester, TFA, THF, ethyl propiolate, NaOH, HCl | Mild, scalable, high purity, industrially viable | Requires multiple steps, ethyl ester used primarily | ~90% yield, >99% purity |
| Cyclocondensation with Malonic Acid Derivatives (Literature) | 5-Amino-3-hetarylpyrazole, malonic acid, POCl3, pyridine | Versatile substitution, higher yields, shorter time | May require halogenation step separately | Moderate to high yields |
| Pericyclic One-Pot Cycloadditions | Sulfonylhydrazones, sulfonyl azides, Cu(I) catalyst | One-pot, scalable, innovative | Requires specialized reagents | Good yields reported |
| Cross-Dehydrogenative Coupling (ACS Omega 2019) | β-Ketoesters, N-amino-2-iminopyridines, AcOH, O2 | Catalyst-free, mild, atom economical | May need further functionalization | Efficient for pyrazolopyridines |
Chemical Reactions Analysis
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as an inhibitor of specific protein kinases involved in cancer progression. Notably, it may inhibit AXL and c-MET kinases, which play crucial roles in cell signaling pathways associated with tumor growth and metastasis.
Mechanisms of Action
- Selective Kinase Inhibition : The compound selectively inhibits kinases that regulate cell proliferation and survival.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can lead to increased apoptosis in cancer cell lines by disrupting critical signaling pathways.
Case Study: Inhibition Studies
A study conducted on various cancer cell lines indicated that this compound effectively inhibited AXL kinase activity, leading to reduced cell proliferation rates and enhanced apoptotic activity.
Agricultural Applications
Agrochemical Formulation
This compound is utilized in the development of agrochemicals aimed at enhancing crop yields and pest control. Its unique properties allow it to function as a growth regulator, improving plant resilience against environmental stressors.
Data Table: Agrochemical Applications
| Application Type | Description | Benefits |
|---|---|---|
| Pest Control | Active ingredient in pesticides | Reduces crop damage |
| Growth Regulation | Enhances growth under stress conditions | Increases yield |
Material Science
Development of Novel Materials
The unique chemical structure of this compound is being explored for applications in creating polymers and coatings. These materials can be tailored for specific industrial needs, potentially enhancing their performance characteristics.
Biochemical Research
Enzyme Inhibition Studies
Researchers are utilizing this compound to study enzyme inhibition mechanisms and receptor binding processes. This research is critical for understanding biological pathways and disease mechanisms, which can lead to the development of targeted therapies.
Analytical Chemistry
Standardization in Analytical Methods
this compound is employed as a standard in various analytical techniques. It aids in the detection and quantification of related compounds in complex mixtures due to its stability and well-defined chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
The following analysis compares methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate with structurally and functionally related compounds, focusing on substituent effects, synthesis, and biological activity.
Structural Analogues
Key Observations :
- Bromine Position : Bromine at position 3 (target compound) vs. 5 (5-bromo analogue) alters electronic properties and binding interactions .
- Ester vs. Methyl : The methyl ester at position 6 enhances solubility and metabolic stability compared to the methyl group in 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine .
- Halogen Diversity : The 7-chloro substituent in Ethyl 3-bromo-7-chloro... increases steric bulk and may improve target selectivity but could raise toxicity concerns .
Critical Insights :
- The target compound’s methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement .
- 4,5-Dihydro derivatives (e.g., ) exhibit flexibility that improves cell permeability but reduces thermal stability compared to fully aromatic analogues .
Physicochemical Properties
Analysis :
- The triazolo[4,3-a]pyrimidine derivative () has higher LogP due to phenyl groups, reducing aqueous solubility compared to the target compound .
Biological Activity
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and a carboxylate ester functional group, contributing to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 251.07 g/mol. Its structure allows for interactions with various biological targets, particularly protein kinases involved in cancer signaling pathways.
The compound exhibits significant enzyme inhibitory activity , particularly against several kinases involved in tumor growth and proliferation. The mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Target Kinases
- GSK-3β : Associated with cell cycle regulation and apoptosis.
- CDK-2 and CDK-4 : Key regulators of cell cycle progression.
Biological Activity Overview
Recent studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown promise in various areas:
| Activity Type | Description |
|---|---|
| Anticancer Activity | Inhibits growth of various cancer cell lines by targeting specific kinases involved in signaling pathways. |
| Enzyme Inhibition | Demonstrated inhibitory effects on kinases such as GSK-3β and CDK-2/4, which are critical in cancer progression. |
| Selectivity | The compound shows selectivity for certain kinases over others, which may reduce side effects compared to broader-spectrum inhibitors. |
Case Studies and Research Findings
- Anticancer Potential : A study evaluated the efficacy of this compound against various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways.
- Kinase Inhibition Studies : High-throughput screening identified this compound as a potent inhibitor of GSK-3β, with IC50 values indicating effective inhibition at low concentrations. Structural studies suggested that the bromine atom enhances binding affinity through halogen bonding interactions.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate good oral bioavailability and metabolic stability in vivo, suggesting potential for further development as an oral therapeutic agent.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence regioselectivity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
Functionalization : Bromination at the 3-position using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF.
Esterification : Methanol-mediated esterification of the carboxylic acid intermediate.
Key factors for regioselectivity include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalytic bases (e.g., KCO). Evidence from analogous pyrazolo[1,5-a]pyrimidine syntheses suggests that electron-withdrawing substituents (e.g., bromo) enhance reactivity at the 3-position .
Q. Q2. How can X-ray crystallography be employed to resolve structural ambiguities in this compound derivatives?
Methodological Answer: X-ray crystallography is critical for confirming regiochemistry and stereoelectronic effects. Key steps include:
Crystal Growth : Recrystallization from ethanol or DMSO to obtain diffraction-quality crystals.
Data Collection : Use MoKα radiation (λ = 0.71073 Å) with a Rigaku Saturn diffractometer.
Refinement : SHELX programs (e.g., SHELXL97) for structure solution, leveraging parameters like Cremer-Pople puckering (Q, θ, φ) to analyze ring conformations. For example, in related compounds, the pyrimidine ring adopts a flattened envelope conformation (Q = 0.125 Å, θ = 109.7°) .
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the antitumor activity of this compound derivatives?
Methodological Answer:
In Vitro Screening : Use the MTT assay (Mosmann’s method) against cancer cell lines (e.g., HEPG2-1 liver carcinoma).
Dose-Response Curves : Test concentrations from 1–100 µM to determine IC values. For example, pyrazolo[1,5-a]pyrimidine derivatives with bromo substituents showed IC values as low as 2.70 µM .
Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for EGFR or caspase-3/7 activation .
Q. Q4. How do electronic effects of the 3-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The 3-bromo group acts as a directing and activating moiety:
Electron-Withdrawing Effect : Enhances electrophilicity at the 6-carboxylate position, facilitating nucleophilic substitution.
Coupling Efficiency : Suzuki reactions with arylboronic acids require Pd(PPh)/KCO in THF/HO (80°C, 12 hr). Comparative studies show bromo derivatives exhibit higher yields (85–90%) vs. chloro analogs (70–75%) due to improved leaving-group ability .
Q. Q5. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR).
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic regions (e.g., carbonyl oxygen).
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. For example, trifluoromethyl analogs showed stronger π-π stacking with Phe-723 in EGFR .
Q. Q6. How can researchers address contradictions in reported reactivity data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Control Experiments : Replicate reactions under varying conditions (e.g., solvent, catalyst loading).
Isolation of Intermediates : Use LC-MS or H NMR to track side products. For instance, competing C-3 vs. C-5 bromination can occur if reaction temperatures exceed 80°C .
Comparative Studies : Benchmark against structurally similar compounds (e.g., methyl vs. cyano substituents) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
